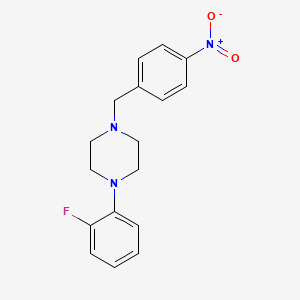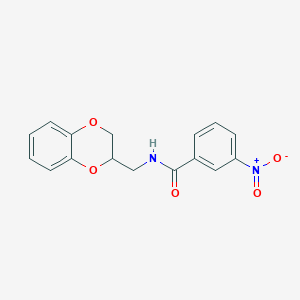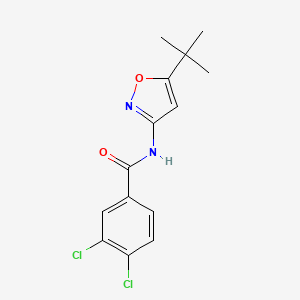
N-(2-furylmethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-phenoxypropanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of compounds known as amides, which are derived from carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-phenoxypropanamide has been the focus of several scientific research studies due to its potential therapeutic applications. One of the most significant applications of N-(2-furylmethyl)-2-phenoxypropanamide is in the treatment of cancer. Studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2-phenoxypropanamide is not fully understood. However, studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide also activates certain signaling pathways that are involved in cell death, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-phenoxypropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-(2-furylmethyl)-2-phenoxypropanamide has been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-furylmethyl)-2-phenoxypropanamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N-(2-furylmethyl)-2-phenoxypropanamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous environments. Additionally, N-(2-furylmethyl)-2-phenoxypropanamide has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
For the study of N-(2-furylmethyl)-2-phenoxypropanamide include the development of N-(2-furylmethyl)-2-phenoxypropanamide derivatives, further studies of its mechanism of action, and studies of its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-phenoxypropanamide involves a two-step process. In the first step, 2-phenoxypropanoic acid is reacted with thionyl chloride to form 2-phenoxypropanoyl chloride. In the second step, the resulting product is reacted with 2-furylmethylamine to form N-(2-furylmethyl)-2-phenoxypropanamide. The final product is a white crystalline powder that is soluble in organic solvents.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-12-6-3-2-4-7-12)14(16)15-10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRKMNHNQIAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)

![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)



![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)